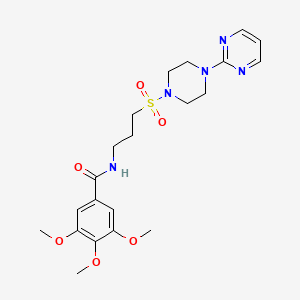

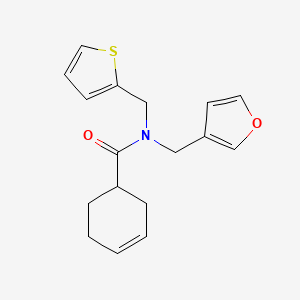

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

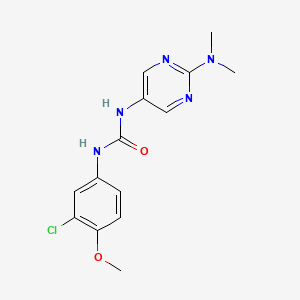

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-enecarboxamide, also known as FTC or ((3-furanylmethyl)(2-thienylmethyl)aminocyclohex-3-enyl)carbamic acid, is a small molecule compound that has shown promising results in scientific research applications. This compound is synthesized using a multi-step process, and its mechanism of action and physiological effects have been studied in detail.

Applications De Recherche Scientifique

Radical Ligands for Metal Centers

Furan and thiophene diarylmethenes, closely related to the chemical structure , have been explored as potential redox-active ligands for metal centers. These compounds have been investigated for their ability to participate in nontraditional, stoichiometric, and catalytic redox reactions. The study described selective meso-deprotonations of diarylmethanes leading to the formation of π-conjugated anions and, upon oxidation, neutral radicals. Such compounds exhibit intriguing properties for applications in redox reactions (Curcio et al., 2018).

Synthetic Methodologies

Research has also focused on the synthesis of highly functionalized furans and thiophenes via Lewis acid-catalyzed annulation reactions. These compounds play a crucial role in the development of bioactive compounds and functional materials. The study reported efficient methods for creating 2-acyl-3-aminofuran derivatives and multisubstituted 3-aminothiophenes, highlighting the wide substrate scopes and functional group tolerance of these reactions (He et al., 2020).

Multicomponent Synthesis

An efficient multi-component synthesis method for producing highly functionalized bifurans and thiophenylfurans has been developed. This synthesis involves the use of furan- or thiophene-2-carbonyl chloride, an isocyanide, and a dialkyl acetylenedicarboxylate. Such methodologies allow for the creation of complex molecules with potential applications in various fields, including pharmaceuticals and materials science (Sayahi et al., 2015).

Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan and thiophene linkers have been synthesized and employed in dye-sensitized solar cells (DSSCs) to study the effect of these conjugated linkers on device performance. The findings indicated that furan-linked derivatives exhibit improved solar energy-to-electricity conversion efficiency compared to thiophene-linked counterparts. This demonstrates the potential of furan and thiophene derivatives in enhancing the performance of organic electronic devices (Kim et al., 2011).

Propriétés

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-17(15-5-2-1-3-6-15)18(11-14-8-9-20-13-14)12-16-7-4-10-21-16/h1-2,4,7-10,13,15H,3,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKLKXWOMOYHMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid](/img/structure/B2926188.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pent-4-enamide](/img/structure/B2926204.png)

![N-benzoyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2926205.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-indolizin-2-ylmethanone](/img/structure/B2926207.png)